molecular formula C25H21Cl2N3O2 B11054531 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11054531
M. Wt: 466.4 g/mol
InChI Key: SBVVBGNQDIVLJH-UHFFFAOYSA-N
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Description

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a 2,4-dichlorobenzyl group and a pyrrolidinone ring substituted with a 4-methoxyphenyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with 2,4-dichlorobenzaldehyde under acidic conditions to form 2-(2,4-dichlorobenzyl)-1H-benzimidazole .

Next, the benzimidazole derivative is reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with pyrrolidin-2-one under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, leading to the inhibition of essential cellular processes. The compound can bind to the active sites of enzymes, thereby inhibiting their activity and disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of the benzimidazole core with the pyrrolidinone and methoxyphenyl groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H21Cl2N3O2

Molecular Weight

466.4 g/mol

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21Cl2N3O2/c1-32-20-10-8-19(9-11-20)29-15-17(12-24(29)31)25-28-22-4-2-3-5-23(22)30(25)14-16-6-7-18(26)13-21(16)27/h2-11,13,17H,12,14-15H2,1H3

InChI Key

SBVVBGNQDIVLJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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